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Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SHP836 with other well-characterized

SHP2 inhibitors, SHP099 and TNO155, to validate its use as a tool compound in SHP2-related

research. The information presented herein is supported by experimental data from publicly

available literature, offering an objective assessment of these compounds' performance.

Introduction to SHP2 and its Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in

mediating signaling downstream of various receptor tyrosine kinases (RTKs).[1] It is a key

component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is

essential for cell proliferation, differentiation, and survival.[2] Activating mutations in SHP2 are

associated with developmental disorders like Noonan syndrome and various cancers.[3]

Consequently, the development of SHP2 inhibitors has become a promising therapeutic

strategy. Allosteric inhibitors, such as SHP836, SHP099, and TNO155, function by stabilizing

SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[2][3]

Comparative Performance of SHP2 Inhibitors
The following tables summarize the quantitative data for SHP836, SHP099, and TNO155,

providing a clear comparison of their biochemical potency, cellular activity, and target

engagement.
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Table 1: Biochemical and Cellular Activity

Compound
Biochemical
IC50 (SHP2)

Cellular pERK
Inhibition IC50

Cellular
Proliferation
IC50

Reference(s)

SHP836 12 µM
Not explicitly

reported

Not explicitly

reported
[4]

SHP099 0.07 µM (70 nM)
0.250 µM (in

cells)

0.32 µM (MV4-

11), 1.73 µM

(TF-1)

[5]

TNO155
0.011 µM (11

nM)

0.008 µM

(KYSE520)

0.100 µM

(KYSE520, 5-

day)

[6][7]

Table 2: Cellular Target Engagement (Cellular Thermal
Shift Assay - CETSA)

Compound Cell Line
ΔTm (°C) for SHP2-
WT

Reference(s)

SHP836 HEK293T Muted effect [8]

SHP099 HEK293T 3.7 [8]

TNO155 Not explicitly reported Not explicitly reported

Table 3: In Vivo Efficacy in Xenograft Models

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.841308/full
https://www.targetedonc.com/view/shp2-inhibitors-undergo-exploration-in-combinations
https://www.researchgate.net/publication/376082169_SHP2_inhibition_with_TNO155_increases_efficacy_and_overcomes_resistance_of_ALK_inhibitors_in_neuroblastoma
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437555/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Xenograft
Model

Dosing Outcome Reference(s)

SHP836
Not explicitly

reported

Not explicitly

reported

Not explicitly

reported

SHP099

Multiple

Myeloma (RPMI-

8226)

75 mg/kg, daily

(oral)

Reduced tumor

size, growth, and

weight

[4]

Colon Cancer

(MC-38)
Not specified

Synergizes with

anti-PD-1 to

reduce tumor

growth

[8]

TNO155
Neuroblastoma

(ALK-mutant)

20 mg/kg, twice

daily

Reduced tumor

growth and

delayed tumor

progression

[9]

Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the

mechanism of action and the validation process of SHP2 inhibitors.
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SHP2 Signaling Pathway and Point of Inhibition.
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Logic for Comparing SHP2 Tool Compounds.

Detailed Experimental Protocols
SHP2 Biochemical Phosphatase Assay
This protocol is for determining the in vitro inhibitory activity of compounds against full-length

human SHP2 using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP).

Materials:

Full-length recombinant human SHP2 protein

SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)

DiFMUP substrate

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

Test compounds (e.g., SHP836) dissolved in DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a working solution of SHP2 enzyme (e.g., 0.5 nM final concentration) in assay

buffer.

To activate the full-length SHP2, pre-incubate the enzyme with the activating peptide (e.g.,

500 nM final concentration) for 20 minutes at room temperature.

Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay

buffer.

Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
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Add the pre-activated SHP2 enzyme solution to the wells and incubate for 30 minutes at

room temperature.

Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration

equivalent to its Km value for SHP2.

Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm)

kinetically for 10-15 minutes at room temperature.

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time

curves.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.[2]

Cellular pERK Inhibition Assay (Western Blot)
This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated

with a SHP2 inhibitor.

Materials:

Cancer cell line of interest (e.g., KYSE-520)

Cell culture medium and supplements

Test compound (e.g., SHP836)

Growth factor (e.g., EGF) for stimulation

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and reagents

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Starve the cells in serum-free medium for a specified time (e.g., 4-6 hours) before treatment.

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle

control) for 1-2 hours.

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to

induce ERK phosphorylation.

Wash the cells with ice-cold PBS and lyse them on ice.

Clarify the lysates by centrifugation and determine the protein concentration.

Denature equal amounts of protein and separate by SDS-PAGE.

Transfer the proteins to a membrane and block for 1 hour.

Incubate with primary antibodies against pERK and total ERK overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

Apply the chemiluminescent substrate and capture the signal.

Quantify the band intensities and normalize the pERK signal to the total ERK signal.[2][10]

Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of a compound to its target protein in a

cellular context.[1]
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Materials:

Cells expressing the target protein (SHP2)

Test compound (e.g., SHP836)

PBS and lysis buffer with protease inhibitors

Thermocycler

Centrifuge

Western blot or other protein detection system

Procedure:

Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1

hour) at 37°C.

Harvest and wash the cells, then resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples in a thermocycler across a range of temperatures for a set time (e.g., 3

minutes).

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed to pellet aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble SHP2 protein in each sample by Western blot or another

quantitative protein detection method.

Plot the amount of soluble protein as a function of temperature to generate melting curves. A

shift in the melting curve to a higher temperature in the presence of the compound indicates

target engagement.[1]
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Conclusion
SHP836 demonstrates clear allosteric inhibition of SHP2 in biochemical assays, albeit with a

significantly higher IC50 compared to the more potent inhibitors SHP099 and TNO155.[4] Its

muted effect in cellular thermal shift assays further suggests a lower affinity for SHP2 in a

cellular context compared to compounds like SHP099.[8] While in vivo efficacy data for

SHP836 is not as readily available as for SHP099 and TNO155, its well-defined biochemical

activity makes it a suitable tool compound for initial in vitro studies and for validating SHP2-

dependent pathways. For researchers requiring a compound with potent cellular and in vivo

activity, SHP099 and TNO155 represent more advanced alternatives. The choice of tool

compound should therefore be guided by the specific experimental needs, with SHP836
serving as a valuable, albeit less potent, reagent for fundamental SHP2 research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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